Superior Clinical Efficacy: Bezuclastinib Plus Sunitinib Doubles PFS vs. Sunitinib Monotherapy in Phase 3 GIST Trial
In the global, randomized Phase 3 PEAK trial (NCT05208047), bezuclastinib administered in combination with sunitinib demonstrated a statistically significant 50% reduction in the risk of disease progression or death compared to sunitinib monotherapy in patients with imatinib-resistant or intolerant gastrointestinal stromal tumors [1]. The combination arm achieved a median progression-free survival (mPFS) of 16.5 months versus 9.2 months for sunitinib alone, representing a 7.3-month absolute improvement [2]. Objective response rate was 46% with the bezuclastinib combination compared to 26% with sunitinib monotherapy (p<0.0001) [2].
| Evidence Dimension | Median progression-free survival and objective response rate |
|---|---|
| Target Compound Data | mPFS: 16.5 months; ORR: 46% |
| Comparator Or Baseline | Sunitinib monotherapy: mPFS: 9.2 months; ORR: 26% |
| Quantified Difference | 7.3-month improvement in mPFS; 20-percentage-point increase in ORR; Hazard Ratio 0.50 (95% CI: 0.39-0.65) |
| Conditions | Phase 3 PEAK trial (NCT05208047) in imatinib-resistant/intolerant GIST; bezuclastinib plus sunitinib vs. sunitinib monotherapy |
Why This Matters
This represents the first positive Phase 3 trial in second-line GIST in over 20 years and establishes a new benchmark for PFS that informs procurement for clinical trial comparators or translational research in imatinib-resistant GIST models.
- [1] Cogent Biosciences. Cogent Biosciences Reports Positive Results from Bezuclastinib PEAK Phase 3 Trial in Gastrointestinal Stromal Tumors (GIST). Press Release. November 10, 2025. View Source
- [2] Applied Clinical Trials. Bezuclastinib Plus Sunitinib Achieves Strong PFS Benefit in Phase III PEAK Trial for Imatinib-Resistant GIST. November 10, 2025. View Source
